
Salicylamide, N-antipyrinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylamide, N-antipyrinyl- is a compound that combines the properties of salicylamide and antipyrine. Salicylamide is known for its analgesic and antipyretic properties, similar to aspirin . Antipyrine, on the other hand, is an analgesic and antipyretic agent often used in combination with other drugs for symptomatic relief
Méthodes De Préparation
The synthesis of Salicylamide, N-antipyrinyl- can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with 3-(N-ethyl-N-phenyl)-propanenitrile in the presence of d-phenylalaninol and zinc dichloride as a catalyst . The reaction is carried out under anhydrous and oxygen-free conditions in chlorobenzene, followed by purification through silica gel chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Salicylamide, N-antipyrinyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Salicylamide, N-antipyrinyl- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . In biology, it has been studied for its potential anticancer properties, particularly in the modulation of signaling pathways such as Wnt/β-catenin and mTORC1 . In medicine, it is used for its analgesic and antipyretic effects, often in combination with other drugs for enhanced therapeutic efficacy . In industry, it is utilized in the production of pesticides and other agrochemicals .
Mécanisme D'action
The mechanism of action of Salicylamide, N-antipyrinyl- involves its interaction with molecular targets and pathways in the body. Salicylamide exerts its effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response . Antipyrine acts primarily in the central nervous system, increasing the pain threshold by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . The combination of these mechanisms results in a potent analgesic and antipyretic effect.
Comparaison Avec Des Composés Similaires
Salicylamide, N-antipyrinyl- can be compared with other similar compounds such as ethenzamide, labetalol, medroxalol, lopirin, otilonium, oxyclozanide, salicylanilide, niclosamide, and raclopride . These compounds share some structural similarities and pharmacological properties but differ in their specific applications and mechanisms of action. For example, niclosamide is primarily used as an anthelmintic, while labetalol is a beta-blocker used in the treatment of hypertension . The uniqueness of Salicylamide, N-antipyrinyl- lies in its combined analgesic and antipyretic properties, making it a versatile compound for various therapeutic applications.
Propriétés
Numéro CAS |
5712-95-8 |
|---|---|
Formule moléculaire |
C18H17N3O3 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-16(19-17(23)14-10-6-7-11-15(14)22)18(24)21(20(12)2)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,19,23) |
Clé InChI |
MCIXCJIARTZWCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


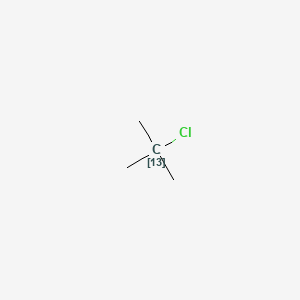
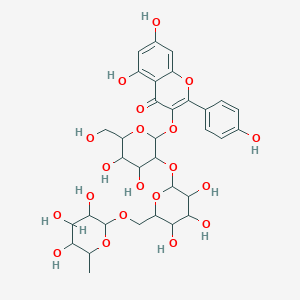
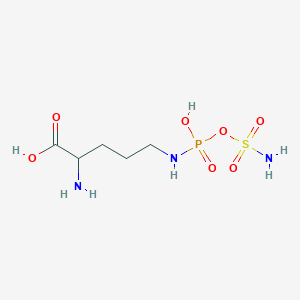

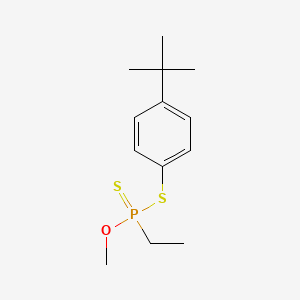
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
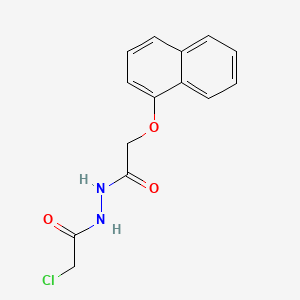


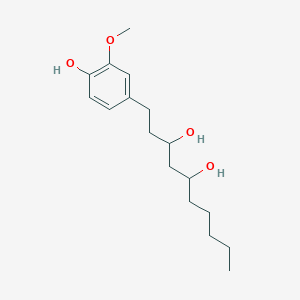
![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
